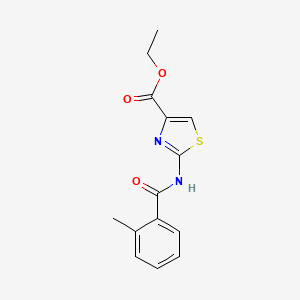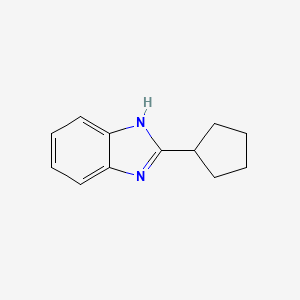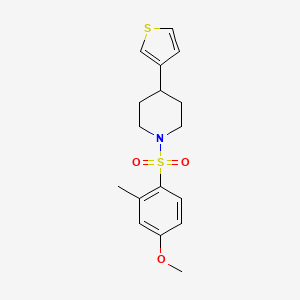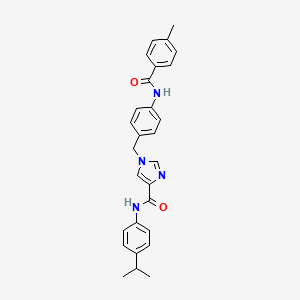
6-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, including “6-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one”, involves a combination of benzofuran with pyridazinones . The compounds were characterized by spectral and elemental analyses to confirm successful synthesis reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a furan ring attached to a thiazepane ring, which is further attached to a pyridazinone ring.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” have been characterized by spectral and elemental analyses .Physical and Chemical Properties Analysis
The compound “this compound” is a brown solid . It has a molecular weight of 305.35.Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anti-inflammatory Activity : A study synthesized novel derivatives similar to 6-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one and evaluated their anti-inflammatory activity. Compounds showed significant anti-inflammatory effects, comparable to indometacin and aspirin, and good binding affinity with COX-2, indicating potential therapeutic applications (Boukharsa et al., 2018).
Antitumor Activity : Another study focused on synthesizing N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, similar in structure to the specified compound. Selected compounds showed high antitumor activities against various carcinoma cell lines, suggesting their potential in cancer therapy (Abou-Elmagd et al., 2016).
Chemical Properties and Synthesis Methods
Bifunctional Building Block Synthesis : A study explored the synthesis of linear oligoheterocycles using a bifunctional compound capable of [4+2] cycloadditions and acylating ring-opening reactions. This methodology could be relevant for the synthesis of compounds like this compound (Sauer et al., 2001).
Exploration of Furan Reactivity : Research into the reactivity of bis(furan-2-yl)methanes and dihydropyridazines, including transformations and rearrangements, provides insights into the chemical behavior of furan-containing compounds like the one (Lopes et al., 2015).
Applications in Heterocyclic Chemistry
Diverse Heterocyclic Systems : A study converting 2(3H)-furanones into various heterocyclic systems, including pyridazinones, demonstrates the versatility of furanone-based compounds in synthesizing diverse heterocycles, relevant to the compound of interest (Hashem et al., 2007).
Synthesis of Pyrimidine and Pyridazine Derivatives : Research on arylmethylidene derivatives of furan-2(3H)-ones, leading to pyrimidine and pyridazine structures, highlights the synthetic utility of such compounds in creating molecules with potential biological activity (Aniskova et al., 2017).
Properties
IUPAC Name |
3-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13-4-3-10(15-16-13)14(19)17-6-5-12(21-9-7-17)11-2-1-8-20-11/h1-4,8,12H,5-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMODRBANGAPGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2585741.png)
![Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2585742.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2585745.png)

![N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2585748.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2585751.png)




![7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2585759.png)

